molecular formula C21H17NO5S2 B11491290 (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate

(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate

Cat. No.: B11491290
M. Wt: 427.5 g/mol
InChI Key: XNJPETSDJNKPLC-UHFFFAOYSA-N
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Description

(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate is a complex organic compound that features a unique combination of oxazole and thiophene moieties

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Various substitution reactions can occur on the phenyl and thiophene rings, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include manganese dioxide for oxidation, diethylaminosulfur trifluoride (DAST) for cyclodehydration, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazoline ring typically yields oxazoles, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In industry, the compound’s electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate involves its interaction with specific molecular targets. The oxazole and thiophene moieties can interact with various enzymes and receptors, leading to a range of biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Phenyl-4,5-dihydro-1,3-oxazole-4,4-diyl)dimethanediyl dithiophene-2-carboxylate apart from similar compounds is its combination of oxazole and thiophene moieties. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C21H17NO5S2

Molecular Weight

427.5 g/mol

IUPAC Name

[2-phenyl-4-(thiophene-2-carbonyloxymethyl)-5H-1,3-oxazol-4-yl]methyl thiophene-2-carboxylate

InChI

InChI=1S/C21H17NO5S2/c23-19(16-8-4-10-28-16)26-13-21(14-27-20(24)17-9-5-11-29-17)12-25-18(22-21)15-6-2-1-3-7-15/h1-11H,12-14H2

InChI Key

XNJPETSDJNKPLC-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2)(COC(=O)C3=CC=CS3)COC(=O)C4=CC=CS4

Origin of Product

United States

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